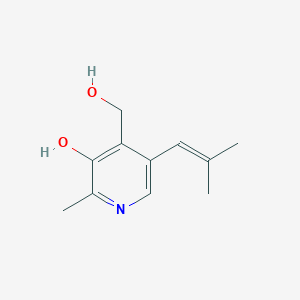
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with a butyl group at the first position, a chlorine atom at the third position, and a chloromethyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-butyl-3-chloropyrrolidine with formaldehyde and hydrochloric acid, leading to the formation of the desired compound through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the fourth position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.
Reduction: Reduction reactions can be employed to modify the chloromethyl group, converting it into other functional groups such as hydroxymethyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include azido derivatives, nitriles, amines, alcohols, and other functionalized pyrrolidinones.
科学的研究の応用
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one has found applications in various scientific research fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies.
類似化合物との比較
1-Butyl-3-chloropyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Butyl-4-chloromethylpyrrolidin-2-one: Similar structure but with the chlorine atom at a different position, leading to variations in chemical behavior.
3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the butyl group, affecting its solubility and reactivity.
Uniqueness: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is unique due to the presence of both a butyl group and a chloromethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
61213-16-9 |
|---|---|
分子式 |
C9H15Cl2NO |
分子量 |
224.12 g/mol |
IUPAC名 |
1-butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15Cl2NO/c1-2-3-4-12-6-7(5-10)8(11)9(12)13/h7-8H,2-6H2,1H3 |
InChIキー |
VURDGHVFUCCHAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC(C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

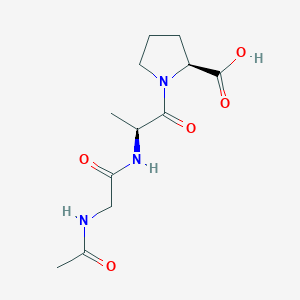
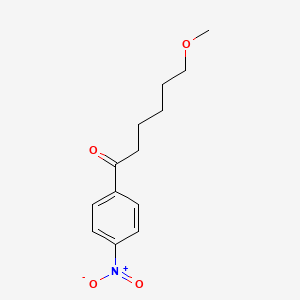
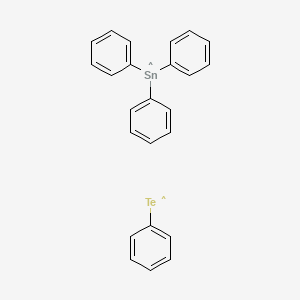
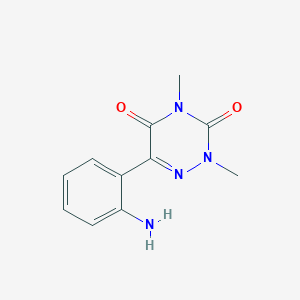
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

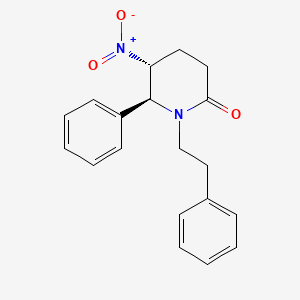
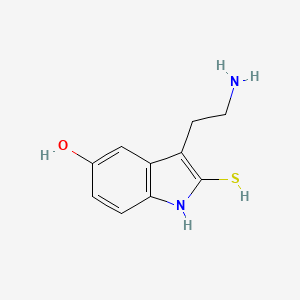
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)
